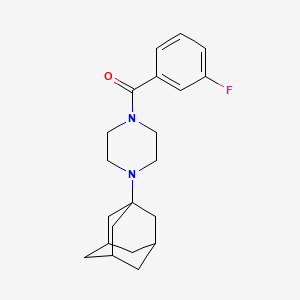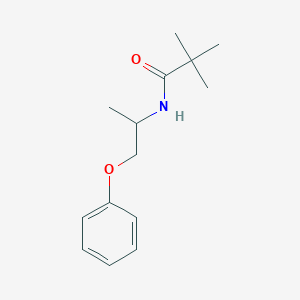![molecular formula C15H18N4O3 B5408903 3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one](/img/structure/B5408903.png)
3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as MI-219 and is a small molecule inhibitor of the MDM2-p53 interaction.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. Inhibition of the MDM2-p53 interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit viral replication and reduce inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one is its specificity for the MDM2-p53 interaction. The compound has been shown to have minimal off-target effects, which makes it an attractive candidate for drug development. However, the compound has some limitations in lab experiments, including its poor solubility and stability in aqueous solutions.
Orientations Futures
There are several future directions for the study of 3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one. One of the significant areas of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Another area of research is the study of the compound's potential application in combination with other drugs for the treatment of cancer. Additionally, the compound's potential application in the treatment of viral infections and neurodegenerative disorders warrants further investigation.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including cancer research, viral infections, and neurodegenerative disorders. The compound's specificity for the MDM2-p53 interaction and minimal off-target effects make it an attractive candidate for drug development. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one is a multi-step process that involves the reaction of various chemicals. The synthesis method has been described in detail in various scientific publications, and it involves the use of different reagents and catalysts. The synthesis of this compound is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one has been extensively studied for its potential application in the treatment of cancer. The compound has been shown to inhibit the MDM2-p53 interaction, which is a critical pathway in the development and progression of various types of cancer. The compound has also been studied for its potential application in the treatment of other diseases, including viral infections and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(2-hydroxyethyl)-4-(1-methylindazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-11-5-3-2-4-10(11)13(17-18)15(22)19-8-7-16-14(21)12(19)6-9-20/h2-5,12,20H,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQLDCHRENCXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCNC(=O)C3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)
![N-(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylmethanesulfonamide](/img/structure/B5408851.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5408877.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5408885.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5408897.png)

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5408912.png)

![1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5408919.png)
